Diisopropyl peroxycarbonate
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Overview
Description
Diisopropyl peroxycarbonate is an organic peroxide compound with the molecular formula C8H14O6. It is known for its use as a polymerization initiator, particularly in the production of polymers from ethylene, styrene, vinyl acetate, vinyl chloride, and vinyl esters . This compound is a white crystalline solid at low temperatures and becomes a colorless liquid at room temperature .
Preparation Methods
Diisopropyl peroxycarbonate is typically synthesized through the reaction of isopropyl chloroformate with hydrogen peroxide in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures (around 10°C) to prevent decomposition and ensure safety . The process involves the following steps:
- Preparation of a sodium peroxide solution by adding hydrogen peroxide to a sodium hydroxide solution.
- Slow addition of the sodium peroxide solution to isopropyl chloroformate while maintaining the temperature at 10°C.
- Separation and purification of the resulting this compound .
Chemical Reactions Analysis
Diisopropyl peroxycarbonate is a strong oxidizing agent and undergoes various chemical reactions, including:
Oxidation: It can oxidize organic compounds, often leading to the formation of carbonates and other oxidized products.
Decomposition: The compound decomposes at room temperature, releasing flammable and corrosive products.
Polymerization Initiation: It is used as a catalyst to initiate polymerization reactions, producing polymers with increased linearity and better properties.
Scientific Research Applications
Diisopropyl peroxycarbonate has several scientific research applications:
Mechanism of Action
Diisopropyl peroxycarbonate exerts its effects primarily through its strong oxidizing properties. It decomposes to form free radicals, which initiate polymerization reactions by attacking the double bonds in monomers . This process leads to the formation of long polymer chains. The compound’s reactivity is influenced by factors such as temperature, presence of stabilizers, and the nature of the monomers involved .
Comparison with Similar Compounds
Diisopropyl peroxycarbonate is similar to other organic peroxides, such as:
Dibenzoyl peroxide: Another widely used polymerization initiator with similar oxidizing properties.
Di-tert-butyl peroxide: Known for its stability and use in high-temperature polymerization processes.
Cumene hydroperoxide: Used in the production of phenol and acetone, with applications in polymerization as well.
Compared to these compounds, this compound is unique due to its specific reactivity and decomposition characteristics, making it particularly suitable for low-temperature polymerization processes .
Properties
CAS No. |
869-84-1 |
---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
propan-2-yl propan-2-yloxy carbonate |
InChI |
InChI=1S/C7H14O4/c1-5(2)9-7(8)11-10-6(3)4/h5-6H,1-4H3 |
InChI Key |
RGBXDEHYFWDBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OOC(C)C |
Origin of Product |
United States |
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